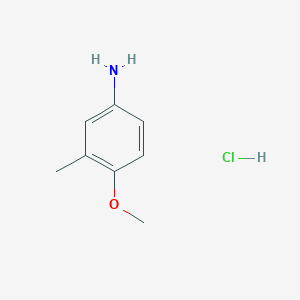

4-Methoxy-3-methylaniline hydrochloride

Übersicht

Beschreibung

4-Methoxy-3-methylaniline hydrochloride is a chemical compound with the molecular formula C8H11NO.HCl . It is used in the production of 8-methoxy-7-methylalloxazine .

Synthesis Analysis

The synthesis of 4-Methoxy-3-methylaniline hydrochloride involves several steps . The reaction conditions involve the use of hydrogen chloride and water in ethanol, under reflux for 4 hours .Molecular Structure Analysis

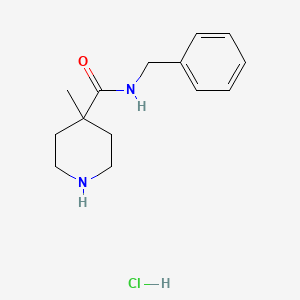

The molecular structure of 4-Methoxy-3-methylaniline hydrochloride consists of a benzene ring substituted with a methoxy group and a methylamino group . The molecular weight of the compound is 173.64 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Methoxy-3-methylaniline hydrochloride include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

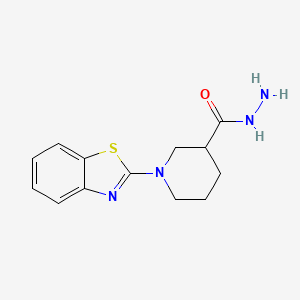

4-Methoxy-3-methylaniline hydrochloride has been utilized in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which exhibit potent antibacterial activity against Gram-positive organisms. These compounds, due to their ability to inhibit bacterial DNA polymerase IIIC, have shown effectiveness in protecting mice from lethal infections and have potential as antibacterial agents (Zhi et al., 2005).

Catalysis in Hydroaminoalkylation

The compound plays a role in the field of catalysis, specifically in hydroaminoalkylation reactions. It has been shown that N,O-chelating ligands, when reacted with 4-methoxy-N-methylaniline, enhance reactivity, indicating its utility in complex chemical reactions (Garcia et al., 2013).

Photochemical Studies

In photochemical research, 4-Methoxy-3-methylaniline hydrochloride has been used to study the generation of nitrenium ions, which are important reactive intermediates in many chemical processes. The study of its photodecomposition provides valuable insights into the behavior of such reactive species (Chiapperino & Falvey, 1997).

Synthesis of Dye Intermediates

This chemical is also significant in the synthesis of dye intermediates. It has been used to create various compounds with potential applications in dye manufacturing, demonstrating its versatility in industrial chemistry (Bo, 2007).

Photoelectrochemistry and Spectroscopy

In the field of material science, particularly in the study of polyanilines, 4-Methoxy-3-methylaniline hydrochloride has been instrumental. It contributes to the understanding of the photoelectrochemical and spectroscopic properties of substituted polyanilines, a class of conducting polymers (Kilmartin & Wright, 1999).

Safety and Hazards

Wirkmechanismus

Target of Action

Anilines, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Anilines generally act through nucleophilic substitution reactions . The methoxy and methyl groups on the aniline ring may influence its reactivity and interaction with its targets .

Biochemical Pathways

Anilines can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific substitutions .

Pharmacokinetics

The compound’s molecular weight (17364 g/mol) and its solubility in chloroform and methanol suggest that it may have good bioavailability.

Result of Action

It is used in the preparation of triamine pyrimidine derivatives, which have antitumor properties . This suggests that it may have potential effects on cellular proliferation and survival.

Eigenschaften

IUPAC Name |

4-methoxy-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-5-7(9)3-4-8(6)10-2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYFNTCIDWGWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)

![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)

![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)

![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)

![4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389948.png)